molecular formula C21H22ClN5S B138349 5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine CAS No. 153901-48-5

5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine

Cat. No. B138349
M. Wt: 412 g/mol
InChI Key: SEHDRNYESKPGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine, also known as DMAPT, is a synthetic compound that has gained attention in recent years for its potential as a therapeutic agent in cancer treatment. In

Mechanism Of Action

5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus, where it activates genes involved in cell survival and proliferation. This inhibition leads to the downregulation of genes involved in inflammation and cell survival, ultimately leading to apoptosis in cancer cells.

Biochemical And Physiological Effects

5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. These effects are primarily mediated through the inhibition of NF-κB activity.

Advantages And Limitations For Lab Experiments

5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition, as well as its ability to enhance the efficacy of chemotherapy. However, its limited solubility and potential toxicity at high doses can be challenging for experimental design.

Future Directions

Future research on 5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine should focus on optimizing its synthesis method to improve yield and purity, as well as investigating its potential as a therapeutic agent in combination with other chemotherapy drugs. Additionally, further studies on the mechanism of action and potential side effects of 5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine are needed to fully understand its therapeutic potential.

Synthesis Methods

5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine is synthesized through a multi-step process involving the reaction of 8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine with N,N-dimethylaminoethylthiol. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure to ensure optimal yield and purity.

Scientific Research Applications

5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine has shown potential as a therapeutic agent in cancer treatment due to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating inflammation and cell survival. NF-κB is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and increase the sensitivity of cancer cells to chemotherapy.

properties

CAS RN

153901-48-5

Product Name

5-((N,N-Dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine

Molecular Formula

C21H22ClN5S

Molecular Weight

412 g/mol

IUPAC Name

2-[(8-chloro-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)sulfanyl]-N,N-dimethylethanamine

InChI

InChI=1S/C21H22ClN5S/c1-15-23-24-20-14-21(28-12-11-25(2)3)27(17-7-5-4-6-8-17)19-13-16(22)9-10-18(19)26(15)20/h4-10,13-14H,11-12H2,1-3H3

InChI Key

SEHDRNYESKPGDH-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)SCCN(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)SCCN(C)C)C4=CC=CC=C4

Other CAS RN

153901-48-5

synonyms

5-((N,N-dimethylamino)ethylthio)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine
RL 236
RL-236

Origin of Product

United States

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